REACTION_CXSMILES
|
[C:1]([C:3]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:4]=1[NH2:5])#[N:2].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>CCCCCC>[Br:10][C:8]1[CH:7]=[CH:6][C:4]([N:5]=[CH:13][N:14]([CH3:16])[CH3:15])=[C:3]([C:1]#[N:2])[CH:9]=1
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Name
|
|
Quantity
|
59 g
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Type
|
reactant
|
Smiles
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C(#N)C1=C(N)C=CC(=C1)Br
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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CCCCCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
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Details
|
under reflux for 1.5 h
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Duration
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1.5 h
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture is cooled
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Type
|
FILTRATION
|
Details
|
The resulting solid is filtered off
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Type
|
WASH
|
Details
|
washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)N=CN(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.5 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |